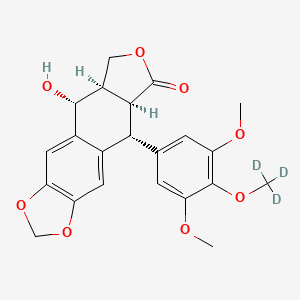

Picropodophyllotoxin-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Picropodophyllotoxin-d3 is a deuterated derivative of picropodophyllotoxin, an epimer of podophyllotoxin. Picropodophyllotoxin is a naturally occurring lignan isolated from the roots of Podophyllum hexandrum. It is known for its significant anticancer properties and has been used in traditional medicine for various therapeutic purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of picropodophyllotoxin-d3 involves the deuteration of picropodophyllotoxin. Deuteration is typically achieved through the use of deuterated reagents or solvents. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration at specific positions .

Industrial Production Methods

Industrial production of this compound can be achieved through biotransformation processes. For instance, Pseudomonas aeruginosa has been used to biotransform podophyllotoxin into picropodophyllotoxin . This method involves the use of specific bacterial strains that can modify the structure of podophyllotoxin, resulting in the production of picropodophyllotoxin and its derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

Picropodophyllotoxin-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Picropodophyllotoxin-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Wirkmechanismus

Picropodophyllotoxin-d3 exerts its effects by inhibiting the assembly of microtubules, which are essential for cell division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The compound targets the insulin-like growth factor-I receptor and activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, leading to the generation of reactive oxygen species and the loss of mitochondrial membrane potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Podophyllotoxin: A naturally occurring lignan with similar anticancer properties.

Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.

Teniposide: Another semisynthetic derivative of podophyllotoxin with anticancer activity

Uniqueness

Picropodophyllotoxin-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. Its mechanism of action and ability to induce apoptosis through specific pathways also distinguish it from other similar compounds .

Biologische Aktivität

Picropodophyllotoxin-d3 (PPT) is a derivative of podophyllotoxin and has garnered attention for its potential as an anticancer agent. This compound exhibits various biological activities, particularly in inhibiting cancer cell proliferation and inducing apoptosis through specific molecular pathways. This article explores the biological activity of PPT, focusing on its mechanisms, efficacy in different cancer types, and relevant research findings.

PPT's biological activity is primarily attributed to its ability to modulate key signaling pathways involved in cell growth and apoptosis. The following mechanisms have been identified:

- Inhibition of IGF1R : PPT acts as an inhibitor of the insulin-like growth factor 1 receptor (IGF1R), leading to autophosphorylation inhibition. The IC50 value for this inhibition is approximately 1 nM, indicating high potency .

- Cell Cycle Arrest : Research indicates that PPT induces cell cycle arrest, particularly at the G1 phase. In studies involving colorectal cancer cells (HCT116), treatment with PPT resulted in a significant increase in G1 phase cells, demonstrating its role in halting cell proliferation .

- Induction of Apoptosis : PPT promotes apoptosis through reactive oxygen species (ROS) generation and activation of the p38 MAPK signaling pathway. In various cancer cell lines, including esophageal squamous cell carcinoma (ESCC), PPT has been shown to enhance multi-caspase activity, indicating a robust apoptotic response .

Efficacy in Cancer Models

PPT has been tested across multiple cancer types, showcasing its antiproliferative effects. Below are key findings from recent studies:

| Cancer Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Colorectal Cancer | HCT116 | 0.28 - 0.55 | G1 arrest, apoptosis via ROS and p38 MAPK |

| Esophageal Squamous Cell | KYSE 30, KYSE 450 | 0.2 - 0.4 | Apoptosis via JNK/p38 MAPK pathways |

| Multiple Cancer Types | Various | 0.05 - 15 | Antiproliferative effects across different lines |

Case Studies

- Colorectal Cancer (HCT116) : In a study evaluating the effects of PPT on HCT116 cells, it was found that treatment led to significant apoptosis rates (up to 59.82% at 0.3 μM) and marked G1 phase arrest . The involvement of ROS was confirmed through the use of antioxidants that inhibited apoptosis.

- Esophageal Squamous Cell Carcinoma : Another study demonstrated that PPT significantly induced apoptosis in KYSE cell lines, with total apoptotic rates reaching over 70% at higher concentrations . The study highlighted the role of mitochondrial dysfunction in mediating these effects.

Eigenschaften

IUPAC Name |

(5R,5aR,8aS,9R)-9-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-IWIYTUSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.